N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Cyclopentyl Group Addition: The cyclopentyl group can be added through an alkylation reaction using cyclopentyl halide in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced pyridazinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide: Similar structure with a propanamide group instead of an acetamide group.
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide: Contains a butanamide group, offering different chemical properties.
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]pentanamide: Features a pentanamide group, which may affect its biological activity.
Uniqueness
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyridazinone core are particularly important for its activity and interactions with molecular targets.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)19-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONBMMBLRDIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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